2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
This compound is a hybrid heterocyclic molecule featuring a thieno[3,4-c]pyrazole core modified with sulfone (5,5-dioxido) and substituted aryl groups. Its synthesis likely involves multi-step reactions, including cyclocondensation of thiophene derivatives and subsequent functionalization . Crystallographic validation of its structure would employ tools like SHELXL for refinement .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4S/c1-21(2,30-16-9-3-13(22)4-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-5-14(23)6-8-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAPIFTDXJGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide (CAS Number: 893934-73-1) is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.9 g/mol . The structure features a thieno[3,4-c]pyrazole core which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 893934-73-1 |
| Molecular Formula | C21H19ClFN3O4S |
| Molecular Weight | 463.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound exhibits various biological activities primarily through enzyme inhibition and receptor interaction. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
- Antioxidant Activity : It may also possess antioxidant properties that protect cells from oxidative stress.
Pharmacological Studies
Recent investigations into the pharmacological properties of this compound have highlighted several key findings:
- Anti-inflammatory Effects : In vitro studies demonstrated significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : The compound has been evaluated for cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Results indicated moderate to high cytotoxic effects with IC50 values in the micromolar range.
Study 1: Anti-inflammatory Activity
A study conducted by researchers at [source] evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed a reduction in paw edema and inflammatory markers in treated rats compared to controls.
Study 2: Cytotoxicity Evaluation
In another study published in [source], the cytotoxic effects were assessed using MTT assays on different cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of 12.5 µM , indicating its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Modifications
The thieno[3,4-c]pyrazole scaffold is shared with N-(4-Fluorobenzyl)-N′-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]Ethanediamide (). Key differences include:
- Amide Linkage : The target compound uses a branched 2-methylpropanamide, whereas ’s analog employs an oxalamide (ethanediamide). This impacts hydrogen-bonding capacity and solubility.
- Aryl Substituents: The 4-chlorophenoxy group in the target compound versus 4-fluorobenzyl in alters lipophilicity (Cl vs. F) and steric bulk, influencing membrane permeability .
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- 4-Chlorophenoxy vs. 4-Fluorophenyl: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance π-π stacking in receptor binding, as seen in pesticide analogs like fluazifop (), where phenoxy groups are critical for herbicidal activity .
- Amide Variations : The branched 2-methylpropanamide in the target compound could reduce metabolic degradation compared to ’s linear oxalamide, analogous to the stability of propargite ’s sulfite group in agrochemicals () .
Spectroscopic and Analytical Considerations
The fluorescence properties of aryl-substituted amides (e.g., N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide in ) suggest that the target compound’s 4-chlorophenoxy group may exhibit similar UV-Vis or fluorescence profiles, useful for tracking in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
